molecular formula C8H7BF4O3 B1446508 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid CAS No. 1701449-45-7

4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid

Cat. No. B1446508
M. Wt: 237.95 g/mol
InChI Key: PTPKNQLKGQLZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid is a type of organoboron compound. It is used as a reactant in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: CF3OC6H4B(OH)2 . This indicates that the compound contains a boronic acid group (B(OH)2), a trifluoromethyl group (CF3), and a methoxy group (OCH3) attached to a phenyl ring.

Scientific Research Applications

Synthesis and Material Applications

4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid serves as a critical intermediate in the synthesis of complex organic molecules due to its unique electronic and steric properties. The fluorinated phenylboronic acids, including variants like this compound, are essential in cross-coupling reactions, contributing to the development of pharmaceuticals, agrochemicals, and advanced materials. Their utility in Suzuki-Miyaura coupling reactions is particularly noteworthy, enabling the formation of biaryl compounds under mild conditions. These reactions are fundamental in creating polymers, liquid crystals, and organic light-emitting diodes (OLEDs) due to the ability of fluorinated compounds to modify electronic properties and enhance material stability (Qiu et al., 2009; Adamczyk-Woźniak et al., 2009).

Environmental and Biological Applications

The trifluoromethyl group in 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid is of particular interest in environmental science and biology. Compounds containing the trifluoromethyl group, such as this phenylboronic acid, are studied for their potential degradation pathways and environmental fate of polyfluoroalkyl chemicals. This research is crucial for understanding the persistence and toxicological impact of fluorinated organic compounds in ecosystems. Additionally, the role of fluorinated compounds in microbial degradation pathways offers insights into the biodegradability and potential remediation strategies for fluorinated pollutants (Liu & Mejia Avendaño, 2013).

Applications in Drug Discovery and Design

Fluorinated phenylboronic acids, such as 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid, play a significant role in medicinal chemistry. The incorporation of fluorine atoms into organic molecules can profoundly affect the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The presence of fluorine can enhance drug absorption, distribution, metabolism, and excretion (ADME) properties, improve binding affinity to biological targets, and increase metabolic stability. This makes fluorinated compounds highly valuable in the design and optimization of new drugs, especially in the realms of antitumor, antiviral, and antimicrobial agents. The specific fluorinated phenylboronic acid derivative can serve as a building block in synthesizing novel compounds with enhanced biological activity and selectivity (Song et al., 2018; Anzai, 2016).

Safety And Hazards

This compound may cause serious eye irritation, may cause respiratory irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

[4-fluoro-3-methoxy-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF4O3/c1-16-6-3-4(9(14)15)2-5(7(6)10)8(11,12)13/h2-3,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPKNQLKGQLZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)OC)F)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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